Snf 8814

Analgesia Opioid Receptor Pain Research

SNF 8814 (CAS: 137442-16-1) is a synthetic peptide analog of the endogenous cholecystokinin (CCK) octapeptide, with a defined amino acid sequence of Asp-{Tyr(Me)}-Phe-Gly-Trp-{N(Me)Nle}-Asp-Phe-NH2. It possesses a molecular formula of C56H68N10O13 and a molecular weight of 1089.217 g/mol.

Molecular Formula C56H68N10O13
Molecular Weight 1089.2 g/mol
CAS No. 137442-16-1
Cat. No. B1681889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSnf 8814
CAS137442-16-1
SynonymsAsp-beta-CH2-Tyr-Phe-Gly-Trp-N-Ch2-Nle-Asp-Phe-amide
aspartyl-beta-methyl-tyrosyl-phenylalanyl-glycyl-tryptophyl-N-methyl-norleucyl-aspartyl-phenylalaninamide
SNF 8814
SNF-8814
Molecular FormulaC56H68N10O13
Molecular Weight1089.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C56H68N10O13/c1-4-5-20-45(54(77)63-43(29-48(71)72)53(76)62-41(50(58)73)25-33-14-8-6-9-15-33)66(3)56(79)44(27-36-30-59-40-19-13-12-18-38(36)40)61-46(68)31-60-52(75)42(26-34-16-10-7-11-17-34)64-55(78)49(65-51(74)39(57)28-47(69)70)32(2)35-21-23-37(67)24-22-35/h6-19,21-24,30,32,39,41-45,49,59,67H,4-5,20,25-29,31,57H2,1-3H3,(H2,58,73)(H,60,75)(H,61,68)(H,62,76)(H,63,77)(H,64,78)(H,65,74)(H,69,70)(H,71,72)/t32-,39+,41+,42+,43+,44+,45+,49+/m1/s1
InChIKeyKPCINFLGUVQMLR-ZELKHWSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNF 8814 (CAS 137442-16-1) Baseline Characterization for Research Procurement Decisions


SNF 8814 (CAS: 137442-16-1) is a synthetic peptide analog of the endogenous cholecystokinin (CCK) octapeptide, with a defined amino acid sequence of Asp-{Tyr(Me)}-Phe-Gly-Trp-{N(Me)Nle}-Asp-Phe-NH2 . It possesses a molecular formula of C56H68N10O13 and a molecular weight of 1089.217 g/mol . Characterized as a 'centrally selective' analog , SNF 8814 is a research tool employed for investigating digestive system physiology and pharmacology [1]. This compound is available from research chemical suppliers and is classified as a peptide fragment derivative of sincalide within authoritative chemical databases [2].

Procurement Justification: Why Generic CCK Analogs Cannot Replace SNF 8814


Substituting SNF 8814 with another generic cholecystokinin (CCK) analog is scientifically unsound due to the compound's distinct structural modifications—specifically the β-methylation of tyrosine and N-methylation of norleucine [1]—which are critical for its reported 'centrally selective' pharmacological profile . These chemical alterations differentiate SNF 8814 from the endogenous CCK octapeptide (sincalide) and other unmodified analogs, potentially conferring unique receptor binding kinetics, metabolic stability, and tissue distribution that are essential for reproducible and valid research outcomes . Without head-to-head comparative data, the assumption that any CCK analog can serve as a functionally identical replacement is not supported by the evidence, and such substitution could introduce confounding variables into experimental models of CCK-mediated physiology [2].

SNF 8814 Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Opioid Receptor Binding Profile: A Critical Differentiator for Analgesia Research

Unlike other CCK analogs that may primarily target CCK receptors, SNF 8814 demonstrates a distinct pharmacological fingerprint by binding to multiple opioid receptor subtypes, an activity profile crucial for understanding CCK-opioid interactions in pain modulation. This binding affinity is a key differentiator from analogs that lack this opioidergic component [1].

Analgesia Opioid Receptor Pain Research

Central Nervous System Selectivity: A Key Determinant for Neurobiological Studies

The designation of SNF 8814 as a 'centrally selective' analog, as noted in vendor descriptions, is a critical qualitative distinction from other CCK analogs that may act predominantly on peripheral CCK receptors. This central selectivity profile is likely a direct consequence of its unique chemical modifications, including the β-methyl-Tyr and N-methyl-Nle residues , .

Neuroscience Cholecystokinin Central Selectivity

Structural Modifications as Determinants of In Vivo Stability and Bioavailability

The specific amino acid substitutions in SNF 8814, namely β-methyl-tyrosine and N-methyl-norleucine [1], are classic medicinal chemistry strategies to enhance the metabolic stability and bioavailability of peptide-based compounds. These modifications distinguish SNF 8814 from endogenous CCK and other unmodified analogs, which are susceptible to rapid degradation by peptidases in vivo.

Peptide Chemistry Pharmacokinetics Drug Design

Recommended Research Applications for SNF 8814 Based on Unique Properties


Differentiating Central and Peripheral CCK Receptor Functions in Feeding and Satiety

Researchers studying the complex role of cholecystokinin (CCK) in appetite control and energy homeostasis can utilize SNF 8814's central selectivity to dissect the distinct contributions of central (brain) versus peripheral (gut) CCK receptors. Unlike non-selective CCK analogs that activate both pathways, SNF 8814 can be used to stimulate central CCK pathways involved in satiety signaling without simultaneously triggering peripheral effects such as gallbladder contraction or delayed gastric emptying , . This allows for more precise mechanistic studies and the identification of central targets for obesity and metabolic disorder therapeutics [1].

Investigating CCK-Opioid Crosstalk in Pain Modulation Pathways

Investigators examining the complex interplay between the CCK and opioid systems in pain perception and analgesia will find SNF 8814 to be a uniquely suitable tool. Its established nanomolar binding affinity for mu, delta, and kappa opioid receptors makes it a valuable compound for in vitro and in vivo models designed to understand how CCK-related peptides can modulate opioid signaling, potentially providing insights into mechanisms of opioid tolerance, hyperalgesia, or the development of novel analgesics with reduced side-effect profiles .

Elucidating the Role of CCK in Anxiety and Mood Disorders

Given the high expression of CCK receptors in brain regions associated with emotion and stress, such as the amygdala and hippocampus, SNF 8814's central selectivity makes it a valuable pharmacological probe for preclinical research into anxiety, panic, and depression . Researchers can use this compound to selectively activate central CCK pathways in animal models of anxiety (e.g., elevated plus maze, fear conditioning) without the confounding influence of peripheral side effects, thereby enabling a clearer interpretation of the central CCK system's role in mood regulation and stress responses .

Quote Request

Request a Quote for Snf 8814

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.